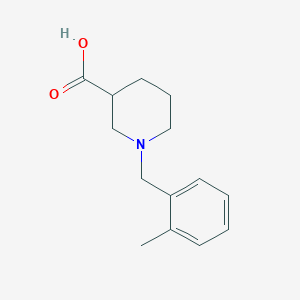

1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-[(2-methylphenyl)methyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-15-8-4-7-13(10-15)14(16)17/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQYQFAXHRNQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401816 | |

| Record name | 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896047-10-2 | |

| Record name | 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 1-(2-methylbenzyl)piperidine-3-carboxylic acid generally involves:

- Synthesis or procurement of piperidine-3-carboxylic acid or its derivatives as a core scaffold.

- Introduction of the 2-methylbenzyl group at the nitrogen atom of the piperidine ring via alkylation.

- Purification and isolation of the final product.

Preparation of Piperidine-3-carboxylic Acid Core

Hydrogenation of Pyridinecarboxylic Acids

A common industrial route to piperidinecarboxylic acids is the catalytic hydrogenation of pyridinecarboxylic acids (such as 3-pyridinecarboxylic acid) under high pressure and temperature in the presence of palladium on carbon catalyst.

| Step | Conditions | Outcome |

|---|---|---|

| Starting Material | 3-pyridinecarboxylic acid | Core heterocycle |

| Catalyst | Palladium on carbon (0.01-0.05 wt%) | Facilitates hydrogenation |

| Solvent | Water | Reaction medium |

| Temperature | 80-95 °C | Optimal for hydrogenation |

| Pressure | 3-5 MPa H2 pressure | Maintains hydrogen availability |

| Time | 3-6 hours | Ensures complete hydrogenation |

| Workup | Filtration to remove catalyst, vacuum distillation to concentrate, cooling with methanol | Isolation of nipecotic acid (3-piperidinecarboxylic acid) |

This method yields nipecotic acid with high purity (98-102%) and good molar yields (~85%).

Alternative Synthetic Routes via Protected Intermediates

In some cases, protecting groups are used to mask the carboxylic acid during alkylation to prevent side reactions:

- The carboxylic acid is esterified (e.g., methyl or ethyl ester).

- N-alkylation is performed on the ester-protected piperidine.

- The ester is then hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid.

This multi-step approach improves selectivity and yield, especially in industrial synthesis.

Related Synthetic Approaches from Patents

Synthesis of Trans-3-methyl-5-benzylaminopiperidine

A related method involves the preparation of benzyl-substituted piperidines by:

- Quaternization of 3-methyl-5-hydroxypyridine with benzyl halides.

- Catalytic hydrogenation to reduce the pyridine ring.

- Sulfonylation and nucleophilic substitution to introduce benzylamine groups.

- Hydrolysis and purification steps to yield the final benzylaminopiperidine.

While this method targets a different substitution pattern, it illustrates the complexity and stepwise transformations possible for benzyl-substituted piperidines.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Catalytic hydrogenation of 3-pyridinecarboxylic acid | Pd/C, H2, water, 80-95 °C, 3-5 MPa | Produces nipecotic acid (piperidine-3-carboxylic acid) |

| 2 | N-Alkylation with 2-methylbenzyl halide | 2-methylbenzyl chloride/bromide, base (K2CO3/NaH), solvent (DCM/DMF) | Direct alkylation of piperidine nitrogen |

| 3 | Protection/deprotection (optional) | Esterification (MeOH/HCl), hydrolysis (NaOH) | Improves selectivity and yield |

| 4 | Purification | Recrystallization, chromatography | Ensures product purity |

Research Findings and Optimization Notes

- The stereochemistry of the piperidine ring can influence biological activity; thus, enantiomeric purity is often controlled by starting from chiral precursors or using chiral catalysts.

- Reaction temperatures for alkylation are generally kept moderate to avoid side reactions such as over-alkylation or decomposition.

- Solvent choice affects reaction rate and selectivity; polar aprotic solvents favor alkylation reactions.

- Purification steps including recrystallization from ethanol or ethanol/petroleum ether mixtures improve enantiomeric excess and product purity.

- Catalytic hydrogenation parameters (pressure, temperature, catalyst loading) are critical for efficient conversion of pyridinecarboxylic acids to piperidinecarboxylic acids.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methylbenzyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, potentially forming derivatives with different functional groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups.

Major Products Formed:

Oxidation Products: Derivatives with additional oxygen-containing functional groups.

Reduction Products: Alcohols derived from the reduction of the carboxylic acid group.

Substitution Products: Compounds with different substituents on the benzyl group.

Aplicaciones Científicas De Investigación

Overview

1-(2-Methylbenzyl)piperidine-3-carboxylic acid (also referred to as this compound hydrochloride) is a compound with notable applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article explores its scientific research applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

This compound has been investigated for its potential in drug development, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its structural similarity to known cholinesterase inhibitors positions it as a candidate for further exploration in this area .

Neuropharmacology

Research indicates that derivatives of piperidine compounds exhibit significant activity against cholinesterases, which are critical in the modulation of neurotransmitter levels. The compound has shown promise in enhancing cognitive function through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a potential therapeutic agent for cognitive disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains is under investigation, highlighting its potential use in developing new antimicrobial agents.

In Vitro Studies

A significant study demonstrated that this compound reduced cell viability by approximately 70% at concentrations of 10 µM over 48 hours in human cancer cell lines. This suggests strong antiproliferative effects, indicating its potential use in cancer therapeutics.

Proteomics Research

In proteomics applications, this compound facilitated the identification of novel protein targets involved in stress responses within cells. It was utilized to study protein-ligand interactions, enhancing our understanding of cellular mechanisms under various conditions .

Mecanismo De Acción

1-(2-Methylbenzyl)piperidine-3-carboxylic acid is structurally similar to other piperidine derivatives, such as 1-(3-methylbenzyl)piperidine-4-carboxylic acid and nipecotic acid derivatives. These compounds share the piperidine ring and benzyl group but differ in the position of the methyl group and the carboxylic acid location on the ring. The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity.

Comparación Con Compuestos Similares

Substituent Position Variations

- 1-(4-Methylbenzyl)piperidine-3-carboxylic acid (CAS 896047-20-4): The 4-methylbenzyl isomer differs in the methyl group’s position on the benzyl ring. Molecular Formula: C₁₄H₁₉NO₂; Molecular Weight: 233.31 g/mol.

- Available as a hydrochloride salt (Mol. Weight: 297.82 g/mol) .

Functional Group Modifications

- 1-[(3,4-Dimethoxyphenyl)methyl]piperidine-3-carboxylic acid (CAS 896046-80-3): The dimethoxy groups enhance electron-donating effects, improving solubility in polar solvents. The compound is stable at 100% concentration . Molecular Formula: C₁₆H₂₁NO₄; Molecular Weight: 291.34 g/mol.

- 1-(4-Aminophenyl)piperidine-3-carboxylic acid (CAS 1177345-22-0): The amino group introduces a basic site, enabling salt formation and hydrogen bonding. Molecular Weight: 220.27 g/mol .

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid (CAS 874772-68-6):

Heterocyclic and Bulky Substituents

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride (CAS 887445-00-3):

- Molecular Weight: 297.82 g/mol .

Comparative Data Table

Actividad Biológica

1-(2-Methylbenzyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 233.31 g/mol

- CAS Number : 4311021

- IUPAC Name : this compound

Biological Activities

The compound exhibits a variety of biological activities, which can be categorized as follows:

1. Anticancer Activity

Research indicates that piperidine derivatives, including this compound, have shown potential in inhibiting cancer cell proliferation. For example, related compounds have demonstrated antiproliferative effects on various cancer cell lines, including breast and ovarian cancers.

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (Breast) | 19.9 |

| OVCAR-3 (Ovarian) | 31.5 |

These findings suggest that structural modifications in piperidine derivatives can enhance their anticancer properties .

2. Neuroprotective Effects

Compounds similar to this compound have been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. They are known to inhibit cholinesterases and modulate the endocannabinoid system, which plays a crucial role in cognitive function.

- Mechanism : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) contributes to increased levels of acetylcholine, enhancing neurotransmission.

3. Anti-inflammatory Properties

Piperidine derivatives are recognized for their anti-inflammatory activities. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented in studies involving related compounds.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Dopamine Transporter : Similar compounds act as inhibitors of dopamine reuptake, potentially providing therapeutic benefits in neurodegenerative diseases.

- Cholinesterase Inhibition : By inhibiting AChE and BChE, these compounds can enhance cholinergic signaling in the brain, which is beneficial for cognitive function.

Study on Anticancer Activity

A study evaluated the effects of various piperidine derivatives on human cancer cell lines. The results indicated that modifications to the piperidine structure could significantly enhance cytotoxicity against cancer cells while minimizing toxicity to non-cancerous cells .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The study found that these compounds not only inhibited cholinesterases but also showed antioxidant properties, suggesting a multi-faceted approach to neuroprotection .

Future Directions

Research into this compound continues to explore its potential as a therapeutic agent. Future studies may focus on:

- Structural Optimization : Enhancing potency and selectivity through chemical modifications.

- Combination Therapies : Investigating synergistic effects with other therapeutic agents for enhanced efficacy in treating complex diseases like cancer and neurodegeneration.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-methylbenzyl)piperidine-3-carboxylic acid, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound can be synthesized via multi-step reactions, often involving palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) or alkylation of piperidine precursors. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., tert-butyloxycarbonyl (Boc) protection) are employed. Reaction conditions such as temperature (40–100°C), inert atmospheres, and cesium carbonate as a base are critical for yield optimization . Characterization of intermediates using NMR and X-ray crystallography ensures stereochemical fidelity .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Melting point analysis (e.g., 185–186.5°C for related piperidine-carboxylic acids) provides additional validation .

- Structural Confirmation : LC-MS for molecular weight verification and 2D NMR (COSY, HSQC) to resolve piperidine ring conformations and benzyl substituent positions. X-ray crystallography is definitive for absolute configuration determination .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods are mandatory. Avoid inhalation/contact due to potential irritancy (similar to tert-butoxycarbonyl-protected analogs) .

- First Aid : Immediate rinsing with water for skin/eye exposure. Medical consultation is required if ingested, with SDS documentation provided to healthcare providers .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer effects) be resolved for this compound?

- Methodological Answer :

- Dose-Response Studies : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to establish IC50 values. Compare with structurally similar compounds (e.g., piperidine-4-carboxylic acid derivatives) to identify structure-activity relationships (SAR) .

- Mechanistic Studies : Use gene expression profiling (RNA-seq) or proteomics to differentiate pathways affected by the compound. For example, moderate cytotoxicity in cancer cells may arise from apoptosis induction via caspase-3 activation .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization :

Alkylation Step : Use excess 2-methylbenzyl bromide (1.2–1.5 eq.) in DMF at 60°C to ensure complete substitution on the piperidine nitrogen .

Carboxylic Acid Deprotection : Hydrolysis with HCl (6 M) at 90–100°C for 17 hours maximizes yield while minimizing side reactions .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like XPhos to enhance coupling efficiency .

Q. How do crystal packing and conformational flexibility influence the compound’s physicochemical properties?

- Methodological Answer :

- X-Ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) that affect solubility and melting points .

- Dynamic NMR : Analyze ring puckering of the piperidine moiety in solution to correlate with bioavailability. For example, chair-to-boat transitions may reduce membrane permeability .

Q. What analytical methods differentiate regioisomers or stereoisomers during synthesis?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers. Retention times are compared to authentic standards .

- Vibrational Circular Dichroism (VCD) : Provides stereochemical assignment by correlating experimental and computed spectra for carboxylate vibrations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for piperidine-carboxylic acid derivatives?

- Methodological Answer :

- Source Validation : Cross-reference peer-reviewed journals over vendor catalogs. For example, mp 185–186.5°C for 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid was confirmed via DSC in controlled studies .

- Recrystallization Solvents : Test polar (ethanol/water) vs. nonpolar (toluene) solvents to assess polymorphism. Differential Scanning Calorimetry (DSC) can detect metastable forms .

Comparative Methodologies Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.